2-(Diethylamino)ethanol hydrochloride

Catalog No.
S773977
CAS No.
14426-20-1
M.F
C6H16ClNO
M. Wt
153.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Diethylamino)ethanol hydrochloride

CAS Number

14426-20-1

Product Name

2-(Diethylamino)ethanol hydrochloride

IUPAC Name

diethyl(2-hydroxyethyl)azanium;chloride

Molecular Formula

C6H16ClNO

Molecular Weight

153.65 g/mol

InChI

InChI=1S/C6H15NO.ClH/c1-3-7(4-2)5-6-8;/h8H,3-6H2,1-2H3;1H

InChI Key

DBQUKJMNGUJRFI-UHFFFAOYSA-N

SMILES

CCN(CC)CCO.Cl

Synonyms

2-(diethylamino)ethanol, 2-(dimethylamino)ethanol hydrochloride, 2-(N,N-dimethylamino)ethanol hydrochloride, 2-diethylaminoethanol, 2-diethylaminoethanol hydrochloride, 2-diethylaminoethanol hydrochloride, 14C-labeled, 2-diethylaminoethanol sulfate (2:1), 2-diethylaminoethanol tartrate, 2-diethylaminoethanol, sodium salt, DEAE, deanol hydrochloride, diethylaminoethanol, diethylethanolamine, ethanol, 2-(dimethylamino)-, hydrochloride (1:1), ethanol, 2-dimethylamino-, hydrochloride, N,N-diethylethanolamine

Canonical SMILES

CC[NH+](CC)CCO.[Cl-]

Thin Layer Chromatography (TLC)

DEAE-HCl is used as a stationary phase in thin layer chromatography (TLC) []. TLC is a chromatography technique used to separate mixtures of compounds. It involves spotting a sample solution onto a plate coated with a stationary phase (like DEAE-HCl) and then running a solvent (mobile phase) through the plate. Different compounds in the mixture travel at different rates through the stationary phase based on their interactions with it, leading to their separation into distinct bands on the TLC plate [].

2-(Diethylamino)ethanol hydrochloride is an organic compound with the molecular formula C6H15NOHClC_6H_{15}NO\cdot HCl and a molecular weight of approximately 153.65 g/mol. It is a colorless to yellowish liquid that is soluble in water. This compound is primarily known for its role as a tertiary amine and is often used in various chemical applications, including as a precursor in the synthesis of other compounds. Its structure consists of a diethylamino group attached to an ethanol moiety, making it unique among similar amines due to its alcohol functionality.

DEAE-HCl can be harmful if swallowed, inhaled, or absorbed through the skin. It can cause irritation to the eyes, skin, and respiratory system []. Safety data sheets (SDS) from chemical suppliers provide detailed information on the safe handling and storage of DEAE-HCl [, ].

, including:

  • Alkylation Reactions: It can react with alkyl halides to form quaternary ammonium salts.
  • Acid-Base Reactions: As a weak base, it can accept protons, forming stable salts with strong acids.
  • Esterification: It can undergo esterification reactions with carboxylic acids to form esters.

These reactions are significant in the synthesis of pharmaceuticals and other organic compounds.

The synthesis of 2-(Diethylamino)ethanol hydrochloride typically involves the reaction of diethylamine with ethylene oxide or ethylene chlorohydrin under controlled conditions. The general reaction can be represented as follows:

Diethylamine+Ethylene Oxide2 Diethylamino ethanol\text{Diethylamine}+\text{Ethylene Oxide}\rightarrow \text{2 Diethylamino ethanol}

This compound can then be converted to its hydrochloride form by reacting it with hydrochloric acid:

2 Diethylamino ethanol+HCl2 Diethylamino ethanol hydrochloride\text{2 Diethylamino ethanol}+\text{HCl}\rightarrow \text{2 Diethylamino ethanol hydrochloride}

This method provides a reliable route to obtain high-purity product suitable for industrial use .

2-(Diethylamino)ethanol hydrochloride finds various applications across different fields:

  • Pharmaceuticals: Used as an intermediate in the synthesis of local anesthetics and other medicinal compounds.
  • Corrosion Inhibitors: Employed in industrial applications to prevent corrosion in steam and condensate lines.
  • Ion Exchange Resins: Serves as a precursor for producing ion exchange materials used in chromatography .

Studies on the interactions of 2-(Diethylamino)ethanol hydrochloride with other biological molecules suggest that it may influence neurotransmitter systems, particularly those involving acetylcholine. Its ability to modulate synaptic activity indicates potential therapeutic uses, although further research is needed to fully understand its mechanisms and effects on human health .

Several compounds share structural similarities with 2-(Diethylamino)ethanol hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaKey Features
DiethylamineC4H11NC_4H_{11}NA simple secondary amine; used as a building block.
EthanolamineC2H7NOC_2H_{7}NOA primary amine; used in the production of surfactants.
N,N-DiethylglycineC6H13NC_6H_{13}NAn amino acid derivative; involved in neurotransmission.

Uniqueness of 2-(Diethylamino)ethanol Hydrochloride

What sets 2-(Diethylamino)ethanol hydrochloride apart from these compounds is its dual functionality as both an amine and an alcohol, allowing it to participate in diverse

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

153.0920418 g/mol

Monoisotopic Mass

153.0920418 g/mol

Heavy Atom Count

9

UNII

4W7N0AA8F1

Related CAS

100-37-8 (Parent)

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

Other CAS

14426-20-1

Wikipedia

2-(diethylamino)ethanol hydrochloride

General Manufacturing Information

Ethanol, 2-(diethylamino)-, hydrochloride (1:1): ACTIVE

Dates

Modify: 2023-08-15

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